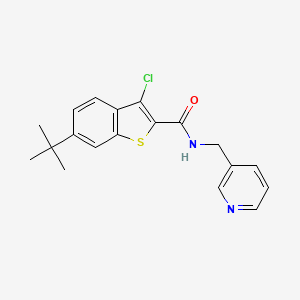![molecular formula C29H36N2O5 B11124999 5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11124999.png)
5-(4-ethylphenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(4-ethylphenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinone core, substituted with various functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylphenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrolidinone Core: This step typically involves the cyclization of a suitable precursor, such as a γ-lactam, under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at position 3 can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Substitution with the Benzoyl Group: The benzoyl group at position 4 can be introduced through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Morpholinyl Group: The morpholinyl group can be introduced via nucleophilic substitution reactions, using morpholine and a suitable leaving group on the precursor molecule.
Final Functionalization: The ethyl and methylpropoxy groups can be introduced through alkylation reactions, using alkyl halides and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylphenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC, DMSO, or KMnO4 under mild conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: HNO3 for nitration, Br2 for bromination, often in the presence of a catalyst like FeBr3.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(4-ethylphenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-ethylphenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
5-(4-ethylphenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: can be compared with similar compounds such as:
4-benzoylmorpholine: Shares the morpholinyl and benzoyl groups but lacks the pyrrolidinone core.
2-(4-ethylbenzoyl)benzoic acid: Contains the ethylbenzoyl group but differs in the core structure.
Benzyl 2-(4-morpholinylcarbonyl)phenyl sulfide: Contains the morpholinyl and benzoyl groups but has a different core and additional sulfur atom.
These comparisons highlight the unique combination of functional groups in 5-(4-ethylphenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Properties
Molecular Formula |
C29H36N2O5 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(4Z)-5-(4-ethylphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H36N2O5/c1-4-21-5-7-22(8-6-21)26-25(27(32)23-9-11-24(12-10-23)36-19-20(2)3)28(33)29(34)31(26)14-13-30-15-17-35-18-16-30/h5-12,20,26,32H,4,13-19H2,1-3H3/b27-25- |
InChI Key |
DFIJXXQPMFQKBC-RFBIWTDZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC(C)C)/O)/C(=O)C(=O)N2CCN4CCOCC4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC(C)C)O)C(=O)C(=O)N2CCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11124916.png)
![N-{1-[2-(4-benzylpiperidino)-2-oxoethyl]-1H-indol-4-yl}acetamide](/img/structure/B11124923.png)
![(2Z)-6-benzyl-2-(4-tert-butylbenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione](/img/structure/B11124930.png)
![1-(2-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124948.png)
![7-Chloro-1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124957.png)
![Methyl 2-[({2-[acetyl(cyclopentyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)amino]acetate](/img/structure/B11124964.png)

![Ethyl 2-({1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11124970.png)


![2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide](/img/structure/B11124991.png)
![Methyl {[3-(naphthalen-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B11124995.png)
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11125006.png)
![1-(2-Fluorophenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125007.png)
